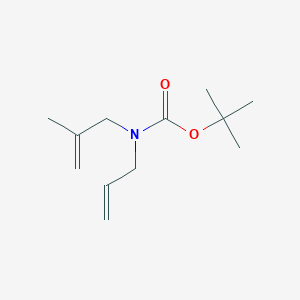

Tert-butyl allyl(2-methylallyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

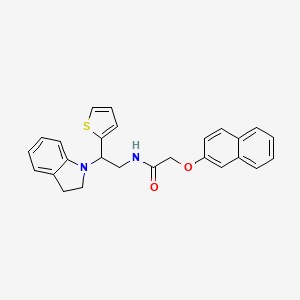

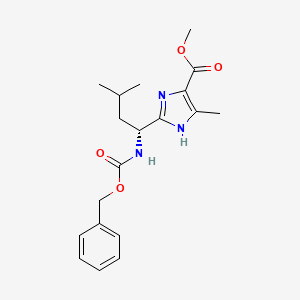

Tert-butyl allyl(2-methylallyl)carbamate , also known by its systematic name carbamic acid tert-butyl (2-methylprop-2-en-1-yl) ester , is a chemical compound with the molecular formula C10H19NO2 . It falls within the class of carbamates and is characterized by its tert-butyl group, allyl group, and 2-methylallyl moiety. The compound is typically found as a white to off-white powder or crystalline substance .

Physical And Chemical Properties Analysis

Scientific Research Applications

Atmospheric CO2 Fixation

Tert-butyl allyl(2-methylallyl)carbamate has been utilized in the cyclizative fixation of atmospheric CO2. This process involves unsaturated amines, such as allyl and propargyl amines, reacting under mild conditions with tert-butyl hypoiodite (t-BuOI) to efficiently produce cyclic carbamates with an iodomethyl group. This represents an innovative approach to CO2 utilization in organic synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Synthesis of Thienopyrroles

Research has shown the use of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates in the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. This involves Pd-catalyzed cyclization and a radical route leading to the formation of these compounds, which are significant in organic and medicinal chemistry (Brugier, Outurquin, & Paulmier, 2001).

Synthesis of Polymerisable Antioxidants

Tert-butyl allyl(2-methylallyl)carbamate has been used in the synthesis of monomeric antioxidants containing hindered phenol. These antioxidants demonstrate stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers, suggesting potential applications in polymer science (Pan, Liu, & Lau, 1998).

Deprotection and Acylation in Polyamide Synthesis

The compound plays a role in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and acylation processes, highlighting its utility in complex organic synthesis and potentially in the development of novel materials (Pak & Hesse, 1998).

Gas-Phase Elimination Kinetics Study

Studies on gas-phase elimination kinetics of tert-butyl esters, including tert-butyl allyl(2-methylallyl)carbamate, have provided insights into reaction mechanisms and kinetics. This research is crucial for understanding the behavior of these compounds under different conditions, relevant in both organic chemistry and materials science (Mora, Tosta, Dominguez, Herize, Barroso, Córdova, & Chuchani, 2007).

Allylic Oxidations with Dirhodium Caprolactamate

The compound has been involved in studies of allylic oxidations catalyzed by dirhodium caprolactamate. These reactions are significant for the selective production of certain organic compounds and have implications in organic synthesis (McLaughlin, Choi, Wang, Chiou, & Doyle, 2009).

properties

IUPAC Name |

tert-butyl N-(2-methylprop-2-enyl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-7-8-13(9-10(2)3)11(14)15-12(4,5)6/h7H,1-2,8-9H2,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUTWQQDXHDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN(CC=C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl allyl(2-methylallyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

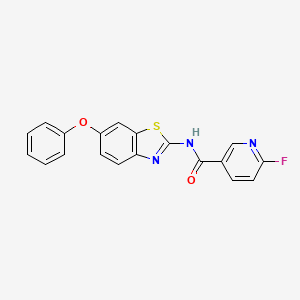

![3-Ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594402.png)

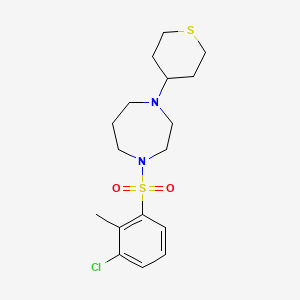

![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)

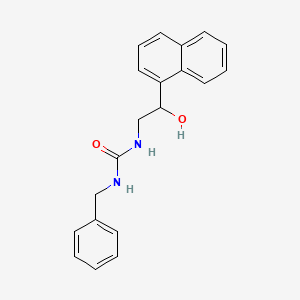

![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)